molecular formula C14H22O B13926249 Phenol, 4-(2,2,3,3-tetramethylbutyl)- CAS No. 54932-78-4

Phenol, 4-(2,2,3,3-tetramethylbutyl)-

Cat. No.: B13926249
CAS No.: 54932-78-4
M. Wt: 206.32 g/mol
InChI Key: FBUPLQJWXXGMOF-UHFFFAOYSA-N
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Description

Phenol, 4-(2,2,3,3-tetramethylbutyl)-, also known as 4-tert-octylphenol, is an organic compound with the molecular formula C14H22O and a molecular weight of 206.3239 g/mol . This compound is characterized by a phenolic structure with a bulky alkyl group attached to the para position of the phenol ring. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-(2,2,3,3-tetramethylbutyl)- can be synthesized through the alkylation of phenol with 2,2,3,3-tetramethylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(2,2,3,3-tetramethylbutyl)- often involves continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2,2,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated phenols .

Scientific Research Applications

Phenol, 4-(2,2,3,3-tetramethylbutyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Phenol, 4-(2,2,3,3-tetramethylbutyl)- involves its interaction with various molecular targets and pathways. It can act as an endocrine disruptor by binding to estrogen receptors and interfering with hormonal signaling. Additionally, its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar structure but with different alkyl group positioning.

    Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Contains an additional methyl group on the phenol ring.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Contains a benzotriazole group, used as a UV absorber.

Uniqueness

Phenol, 4-(2,2,3,3-tetramethylbutyl)- is unique due to its specific alkyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized polymers and industrial chemicals .

Properties

CAS No.

54932-78-4

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(2,2,3,3-tetramethylbutyl)phenol

InChI

InChI=1S/C14H22O/c1-13(2,3)14(4,5)10-11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3

InChI Key

FBUPLQJWXXGMOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CC1=CC=C(C=C1)O

Origin of Product

United States

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